N-(4-ethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
This compound belongs to a class of heterocyclic acetamides featuring a complex tricyclic core with sulfur (thia), nitrogen (aza), and ketone (oxo) functional groups.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-2-26-13-7-5-12(6-8-13)22-15(24)10-23-11-21-16-14-4-3-9-20-18(14)27-17(16)19(23)25/h3-9,11H,2,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCOCFIVGJDJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazatricyclo structure with an ethoxyphenyl substituent, which is hypothesized to enhance its lipophilicity and biological interactions. The presence of sulfur in the thia ring is particularly significant as it may contribute to the compound's biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, nitrogen-rich heterocycles such as triazoles and thiadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(4-ethoxyphenyl)-2-(...) | HeLa | TBD |
| N-(4-methylphenyl)-2-(...) | MCF-7 | TBD |
| Paclitaxel | HeLa | 7.76 |
In a study evaluating the cytotoxic effects of related compounds, derivatives containing thiadiazole and triazole moieties exhibited promising results against HeLa and MCF-7 cell lines with IC50 values ranging from 29 μM to 92 μM . The specific activity of N-(4-ethoxyphenyl)-2-(...) remains to be fully characterized.
The proposed mechanisms for the anticancer activity include:
- Inhibition of Cell Proliferation : Compounds structurally similar to N-(4-ethoxyphenyl)-2-(...) have been shown to disrupt cell cycle progression.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Targeting Specific Enzymes : Some derivatives have been identified as inhibitors of key enzymes involved in cancer metabolism.
Study 1: Synthesis and Evaluation
In a systematic approach, researchers synthesized a series of derivatives based on the triazine scaffold and evaluated their biological activities. The study found that modifications at the ethoxy position significantly influenced cytotoxicity profiles against various cancer cell lines .
Study 2: Comparative Analysis
A comparative analysis involving N-(4-ethoxyphenyl)-2-(...) and other triazole derivatives revealed that while some compounds showed superior activity against certain cell lines, the unique structural features of N-(4-ethoxyphenyl)-2-(...) suggested a distinct mechanism that warrants further investigation.
Comparison with Similar Compounds
Key Structural Differences
The primary distinction lies in the substituent at the phenyl ring:
- Target Compound : 4-ethoxyphenyl group (-OCH₂CH₃).
- Chlorophenyl Analog : 4-chlorophenyl group (-Cl) (CAS 1040661-60-6, ).
The ethoxy group enhances lipophilicity compared to the chloro substituent, which may improve membrane permeability but reduce aqueous solubility. The chloro group, being electron-withdrawing, could stabilize the aromatic system differently, affecting binding affinity in biological targets .
Molecular and Physicochemical Properties
*Calculated based on structural analogy to the chlorophenyl derivative.
Research Implications
- Drug Discovery : The ethoxyphenyl group’s electron-donating nature may enhance interactions with hydrophobic binding pockets, whereas the chloro analog’s electronic profile could favor polar targets.
- Safety : Both compounds require stringent handling protocols (e.g., PPE, engineering controls) due to undefined toxicological endpoints ().
- Structural Modeling : Tools like Hit Dexter 2.0 () could predict promiscuity or "dark chemical matter" behavior, aiding prioritization in high-throughput screens.
Q & A
Q. What are the critical steps in synthesizing N-(4-ethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[...]acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step routes:
Core Construction : Formation of the tricyclic thiazine/pyrimidine core via cyclization reactions under controlled temperatures (e.g., 80–120°C) using catalysts like triethylamine .
Substituent Introduction : Attachment of the 4-ethoxyphenylacetamide group via nucleophilic substitution or thioether linkage, requiring anhydrous conditions and solvents like DMF .
Purification : Column chromatography (silica gel) or recrystallization (e.g., using pet-ether) ensures purity (>95%).
- Characterization :
- NMR (1H/13C) confirms regiochemistry and substituent placement.
- HPLC monitors reaction progress and purity .
Q. What analytical techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- FT-IR identifies functional groups (e.g., C=O at ~1680–1720 cm⁻¹, S–N bonds at ~650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy).
- X-ray crystallography resolves stereochemical ambiguities in the tricyclic core, particularly for confirming bond angles and heteroatom positions .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant) .
- Ventilation : Use fume hoods to prevent inhalation of dust/particulates (respiratory hazard category 3) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and activation energies for cyclization steps, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing reaction datasets (e.g., solvent polarity, temperature) to predict optimal yields and purity .
- Case Study : ICReDD’s workflow integrates computational screening with experimental validation, shortening synthesis timelines by 30–50% .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting to identify conformational exchange in the tricyclic core (e.g., ring puckering) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings and spatial proximities .
- Isotopic Labeling : Use 15N-labeled precursors to clarify nitrogen environments in the triazatricyclo system .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy, chloro → fluoro) and compare bioactivity via:
- Enzyme Assays : Measure IC₅₀ against target proteins (e.g., kinases) .
- Cellular Uptake Studies : Use fluorescent tags (e.g., BODIPY) to track intracellular localization .
- Molecular Docking : Simulate binding poses with homology-modeled receptors (e.g., AutoDock Vina) to prioritize analogs for synthesis .
Q. How can conflicting biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be reconciled?
- Methodological Answer :
- Dose-Response Profiling : Establish biphasic effects using 8-point dilution curves (e.g., 0.1–100 µM) to identify therapeutic windows .
- Off-Target Screening : Employ proteome-wide affinity chromatography (e.g., CETSA) to detect unintended interactions .
- Metabolomics : LC-MS/MS tracks metabolite formation (e.g., reactive oxygen species) linked to cytotoxicity .
Notes
- Citations : All references are derived from PubChem, peer-reviewed methodologies, or computational frameworks .
- Methodological Focus : Answers emphasize experimental design, data reconciliation, and iterative optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
